Myo-inositol (2,4) bisphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

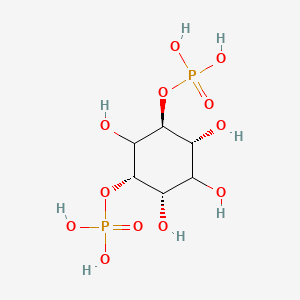

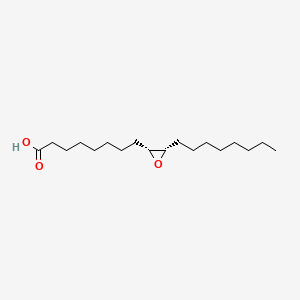

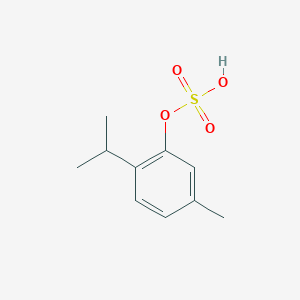

1D-myo-inositol 2,4-bisphosphate is a myo-inositol bisphosphate in which the two phosphate groups are located at positions 2 and 4. It derives from a myo-inositol.

Wissenschaftliche Forschungsanwendungen

Role in Thyroid Physiology

Myo-Inositol plays a crucial role in thyroid function and autoimmune diseases. It acts as a precursor of phosphoinositides in the phosphatidylinositol (PI) signal transduction pathway. Specifically, it is involved in producing H2O2 required for thyroid hormone synthesis, impacting thyroid diseases like hypothyroidism. Myo-Inositol supplementation has been observed to decrease TSH levels and antithyroid autoantibodies in patients with subclinical hypothyroidism (Benvenga, Nordio, Laganà, & Unfer, 2021).

Cellular Signal Transduction

Myo-Inositol is integral in various signal transduction roles as a building block in cellular language. It contributes to the synthesis of second messengers used in signaling. These include myo-inositol(1,4,5)trisphosphate and phosphatidylinositol(4,5)bisphosphate, synthesized in response to signals plants encounter, indicating its importance in plant biology (Gillaspy, 2011).

Inositol in Neural Tissues

Inositol phospholipids and phosphates are key in signal transduction and Ca2+ homeostasis in the CNS. Myo-Inositol acts as an osmolyte in the CNS, with derivatives playing roles in DNA repair, nuclear RNA export, and synaptic membrane trafficking (Fisher, Novak, & Agranoff, 2002).

Role in Plant Biology

In plants, Myo-Inositol and its metabolic products significantly impact growth and development. The conversion of D-glucose-6-P to 1L-myo-inositol-1-P by a unique enzyme common to all eukaryotic organisms underscores its multifunctional position in plant biochemistry and physiology (Loewus & Murthy, 2000).

Impact on Fetal Development

Myo-Inositol is essential for cell growth, survival, and embryonic development. Variations in plasma levels of myo-inositol and its derivatives in pregnant women have been correlated with fetal development and birth defects, highlighting its significance in prenatal health (Wang et al., 2020).

Nutritional and Health Benefits

Myo-Inositol, as a part of inositol polyphosphates, plays roles in various health-related areas. It is involved in reducing insulin resistance, increasing insulin sensitivity, and potentially enhancing the browning of white adipocytes. Its pyrophosphate derivatives may play roles in increasing cellular energetics, indicating its potential in managing metabolic disorders (Chatree et al., 2020).

Eigenschaften

CAS-Nummer |

27216-57-5 |

|---|---|

Molekularformel |

C6H14O12P2 |

Molekulargewicht |

340.12 g/mol |

IUPAC-Name |

[(1S,2R,4S,5S)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3+,4?,5-,6-/m0/s1 |

InChI-Schlüssel |

PUVHMWJJTITUGO-KPQDHKIDSA-N |

Isomerische SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)O)OP(=O)(O)O)O |

SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |

Kanonische SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253383.png)

![2H-Naphtho[1,2-b]pyran](/img/structure/B1253388.png)

![(6R,7R)-3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(5-oxo-2H-oxadiazol-3-ium-3-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253393.png)

![48-[(2S,3R,4S,5R,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B1253401.png)